molecular formula C10H9ClFN3 B13631957 4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13631957
M. Wt: 225.65 g/mol
InChI Key: AFENNFPGSNUYKI-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 2-chloro-4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit Toll-like receptor 4 (TLR4) signaling, which plays a role in the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-fluorophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9ClFN3/c1-15-10(13)8(5-14-15)7-3-2-6(12)4-9(7)11/h2-5H,13H2,1H3

InChI Key

AFENNFPGSNUYKI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=C(C=C(C=C2)F)Cl)N

Origin of Product

United States

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